molecular formula C19H29NO6 B5023218 1-[4-(2-Ethoxyphenoxy)butyl]piperidine;oxalic acid

1-[4-(2-Ethoxyphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B5023218
M. Wt: 367.4 g/mol
InChI Key: LLBZJEMRPOWXIC-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenoxy)butyl]piperidine; oxalic acid is a chemical compound that combines the properties of 1-[4-(2-ethoxyphenoxy)butyl]piperidine and oxalic acid. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-ethoxyphenoxy)butyl]piperidine typically involves the reaction of 2-ethoxyphenol with 1-bromobutane to form 4-(2-ethoxyphenoxy)butane. This intermediate is then reacted with piperidine to yield 1-[4-(2-ethoxyphenoxy)butyl]piperidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(2-Ethoxyphenoxy)butyl]piperidine; oxalic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-ethoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxy group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methoxyphenoxy)butyl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[4-(2-Propoxyphenoxy)butyl]piperidine: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

1-[4-(2-Ethoxyphenoxy)butyl]piperidine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. The presence of oxalic acid can also enhance its solubility and stability in various solvents.

Properties

IUPAC Name

1-[4-(2-ethoxyphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;3-1(4)2(5)6/h4-5,10-11H,2-3,6-9,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBZJEMRPOWXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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